Triisopropylmethoxysilane

Description

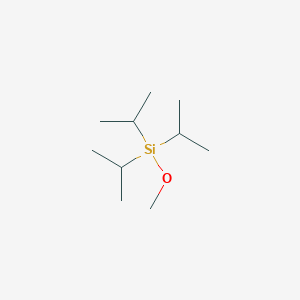

Structure

3D Structure

Properties

IUPAC Name |

methoxy-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24OSi/c1-8(2)12(11-7,9(3)4)10(5)6/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFVVAUPACHDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343349 | |

| Record name | Triisopropylmethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33974-42-4 | |

| Record name | Triisopropylmethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profile of Triisopropylmethoxysilane

Fundamental Principles of Silicon-Oxygen Bond Reactivity

The silicon-oxygen (Si-O) bond is a fundamental linkage in a vast array of both inorganic and organic compounds, including triisopropylmethoxysilane. This bond possesses a unique combination of covalent and ionic character due to the significant difference in electronegativity between silicon (1.90 on the Pauling scale) and oxygen (3.44 on the Pauling scale). wikipedia.org This disparity results in a polar covalent bond with a partial positive charge on the silicon atom (Siδ+) and a partial negative charge on the oxygen atom (Oδ-). wikipedia.org

The Si-O single bond is notably strong, with a bond energy of approximately 452 kJ/mol, which is considerably higher than that of a carbon-oxygen single bond (around 360 kJ/mol). wikipedia.org This inherent strength contributes to the thermal stability of many silicon-containing compounds. acs.org However, despite this high bond energy, the Si-O bond is susceptible to cleavage, particularly through nucleophilic attack at the silicon center. nih.gov This reactivity is a cornerstone of silicone chemistry and is central to the utility of compounds like this compound. The polar nature of the bond makes the silicon atom electrophilic and thus a target for nucleophiles.

The reactivity of the Si-O bond is also influenced by the geometry around the silicon atom. The flexibility of the silicon-oxygen-silicon bond angle allows for a more linear arrangement in siloxane systems, which can impact intermolecular interactions. silicones.eu In alkoxysilanes such as this compound, the reactivity is largely dictated by the ease with which the alkoxy group can be displaced.

Steric and Electronic Influences of the Triisopropyl Group on Reactivity

The triisopropylsilyl (TIPS) group is characterized by its significant steric bulk. nih.govwiley.com This steric hindrance plays a crucial role in modulating the reactivity of the silicon center in this compound. The three isopropyl groups effectively shield the silicon atom, making it less accessible to nucleophilic attack. wiley.com This steric protection can significantly slow down reactions that rely on the approach of a nucleophile to the silicon atom. For instance, the introduction of a bulky silyl (B83357) group has been shown to suppress the decomposition of silylboranes by hindering the access of oxygen to the boron center. wiley.com

In the context of this compound, this steric bulk makes the compound more stable towards hydrolysis compared to less hindered alkoxysilanes like tetramethoxysilane (B109134) or tetraethoxysilane. nih.gov The bulky nature of the TIPS group can also influence the regioselectivity of reactions involving other parts of a molecule to which it is attached. researchgate.net

From an electronic standpoint, the isopropyl groups are generally considered to be electron-donating through an inductive effect. This electron donation can slightly reduce the electrophilicity of the silicon atom, thereby decreasing its reactivity towards nucleophiles. However, the steric effects of the triisopropyl group are generally considered to be the dominant factor governing its reactivity profile. nih.govresearchgate.net Computational studies have also highlighted the importance of electronic effects, such as hyperconjugation, in certain reactions involving silyl groups. nih.gov

Hydrolysis and Condensation Mechanisms

Under acidic conditions, the hydrolysis of an alkoxysilane is initiated by the protonation of the oxygen atom of the methoxy (B1213986) group. libretexts.orgchemguide.co.uk This protonation makes the methoxy group a better leaving group (methanol). youtube.com Subsequently, a water molecule acts as a nucleophile and attacks the electrophilic silicon atom. youtube.com This is followed by the elimination of a proton to regenerate the acid catalyst and form the corresponding silanol (B1196071). libretexts.org

The general mechanism can be summarized in the following steps:

Protonation of the alkoxy oxygen: The reaction begins with the protonation of the oxygen atom of the methoxy group by a hydronium ion (H3O+), which is the active catalytic species in aqueous acidic solutions. libretexts.orgchemguide.co.uk

Nucleophilic attack by water: A water molecule attacks the now more electrophilic silicon atom, leading to the formation of a five-coordinate intermediate. youtube.com

Proton transfer: A proton is transferred from the incoming water molecule to another water molecule in the solvent.

Elimination of methanol (B129727): The protonated methoxy group departs as a neutral methanol molecule, a good leaving group.

Deprotonation: A water molecule removes a proton from the resulting protonated silanol to yield the final silanol product and regenerate the hydronium ion catalyst. libretexts.org

The rate of acid-catalyzed hydrolysis is influenced by the steric bulk of the alkyl groups on the silicon atom. For this compound, the significant steric hindrance provided by the triisopropyl groups will slow down the rate of hydrolysis compared to less bulky alkoxysilanes.

In a basic medium, the hydrolysis of an alkoxysilane is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH-) on the silicon atom. chemistrysteps.commasterorganicchemistry.com This attack forms a five-coordinate siliconate intermediate. The reaction then proceeds with the departure of the methoxide (B1231860) anion (CH3O-), which is subsequently protonated by water to form methanol.

The mechanism under basic conditions involves these key steps:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the silicon atom. masterorganicchemistry.com

Formation of a pentacoordinate intermediate: A trigonal bipyramidal intermediate is formed.

Elimination of the alkoxide: The methoxide ion is expelled from the intermediate.

Protonation of the alkoxide: The methoxide ion is a strong base and is rapidly protonated by a water molecule to form methanol, regenerating the hydroxide catalyst in the process. chemistrysteps.com

The cleavage of the Si-OMe bond in this compound is a process governed by both kinetic and thermodynamic factors.

Kinetic Aspects: The rate of hydrolysis of alkoxysilanes is highly dependent on the pH of the medium and the steric and electronic nature of the substituents on the silicon atom. nih.gov Generally, the hydrolysis is slow at neutral pH and is catalyzed by both acids and bases. The significant steric bulk of the triisopropyl groups in this compound imposes a high kinetic barrier to nucleophilic attack, making its hydrolysis slower than that of smaller alkoxysilanes. nih.gov Kinetic studies on the hydrolysis of other organosilanes have shown that the reaction can be first order in organosilane, water, and catalyst. rsc.org Activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can provide insights into the transition state of the reaction. For example, a large negative entropy of activation is often indicative of an associative mechanism involving an ordered transition state, which is typical for the hydrolysis of alkoxysilanes. rsc.org

The following table summarizes the key differences between acid- and base-catalyzed hydrolysis of alkoxysilanes:

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Initial Step | Protonation of the alkoxy oxygen libretexts.orgchemguide.co.uk | Nucleophilic attack by hydroxide ion chemistrysteps.commasterorganicchemistry.com |

| Intermediate | Positively charged, four-coordinate silicon species | Negatively charged, five-coordinate siliconate intermediate |

| Leaving Group | Neutral alcohol molecule (e.g., methanol) youtube.com | Alkoxide anion (e.g., methoxide) chemistrysteps.com |

| Rate Dependence | Increases with increasing acid concentration nih.gov | Increases with increasing base concentration nih.gov |

| Effect of Steric Hindrance | Slows down the reaction rate nih.gov | Slows down the reaction rate |

Transesterification and Transsilylation Reactions of this compound

Transesterification: Transesterification is a process where the alkoxy group of an alkoxysilane is exchanged with an alkoxy group from an alcohol. In the case of this compound, this would involve the reaction with a different alcohol (R'OH) to form a new alkoxysilane (i-Pr3SiOR') and methanol. This reaction is typically catalyzed by either an acid or a base. The methoxy group of the silane (B1218182) can participate in transesterification steps. vulcanchem.com The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water. Transesterification has been employed in the synthesis of various organic compounds, including the cleavage of peptides from resins in solid-phase synthesis. researchgate.net

Transsilylation: Transsilylation involves the transfer of a silyl group from one molecule to another. For this compound, this could involve the reaction with a compound containing a labile proton, such as another alcohol or a carboxylic acid, resulting in the silylation of that compound. These reactions are often driven by the formation of a more volatile by-product, such as methanol. Trans-silylation of chlorosilanes with silylated alcohols is a known route for forming silyl ethers. researchgate.net While less common for alkoxysilanes compared to silyl halides or triflates, these reactions can occur under specific conditions, often with catalytic activation.

Reactivity in Nucleophilic and Electrophilic Processes at the Silicon Center

The reactivity of this compound at its silicon center is fundamentally governed by the interplay of steric and electronic effects imparted by its substituents: three bulky isopropyl groups and one methoxy group. The silicon atom, being less electronegative than the oxygen atom of the methoxy group, bears a partial positive charge, rendering it an electrophilic center susceptible to nucleophilic attack.

Nucleophilic substitution at the silicon center is a characteristic reaction for alkoxysilanes. This process typically involves the attack of a nucleophile on the silicon atom, leading to the displacement of the methoxy group as a leaving group. However, in the case of this compound, the rate of such reactions is significantly diminished. The three sterically demanding isopropyl groups create substantial steric hindrance around the silicon atom, shielding it from the approach of incoming nucleophiles. This steric protection makes this compound considerably less reactive in nucleophilic substitution reactions compared to smaller alkoxysilanes like tetramethoxysilane.

In processes involving strong electrophiles, the oxygen atom of the methoxy group can act as a Lewis base. However, reactions directly targeting the silicon center primarily exploit its electrophilicity. For a reaction to proceed, the attacking nucleophile must be sufficiently potent to overcome the significant steric barrier. libretexts.org The stability of the potential leaving group is also a critical factor; the methoxide anion is a reasonably good leaving group, particularly when protonated or coordinated to a Lewis acid.

| Feature | Influence on Reactivity | Explanation |

| Electronegativity Difference (Si-O) | Increases Silicon Electrophilicity | The oxygen atom withdraws electron density from the silicon atom, creating a partial positive charge (δ+) and making it a target for nucleophiles. |

| Steric Hindrance (3x Isopropyl groups) | Decreases Reactivity | The bulky isopropyl groups physically block the pathway for nucleophiles to attack the silicon center, significantly slowing down substitution reactions. |

| Leaving Group (Methoxy) | Facilitates Substitution | The methoxide ion (CH₃O⁻) is a competent leaving group, especially under acidic conditions where it leaves as neutral methanol. |

| pπ-dπ Back-Bonding | Slightly Decreases Silicon Electrophilicity | The donation of lone pair electrons from the oxygen to the silicon's d-orbitals can partially alleviate the silicon's positive charge, modulating its reactivity. |

Thermal Stability and Degradation Pathways in Diverse Environments

This compound is characterized by high thermal stability, a feature common to many organosilicon compounds, particularly those with bulky substituents. chemimpex.comglobalgrowthinsights.com This stability arises from the inherent strength of the silicon-carbon (Si-C) and silicon-oxygen (Si-O) covalent bonds, as well as the steric protection afforded by the isopropyl groups, which shields the core of the molecule from external reagents and thermal stress. chemimpex.com

Despite its general stability, the compound can undergo degradation under specific environmental conditions. The most common degradation pathway for alkoxysilanes is hydrolysis. The Si-O-C linkage is susceptible to cleavage by water, a reaction that can be catalyzed by either acids or bases. This process would lead to the formation of triisopropylsilanol (B95006) and methanol. The silanol product itself can then undergo self-condensation to form disiloxanes. The significant steric hindrance in this compound would be expected to slow the rate of hydrolysis compared to less hindered alkoxysilanes.

In specific chemical environments, other degradation pathways may become relevant. For instance, in peptide synthesis, related silanes like triisopropylsilane (B1312306) (TIS) are used in cleavage cocktails containing strong acids like trifluoroacetic acid (TFA). mdpi.comasm.orgacs.org While TIS acts as a scavenger, the conditions highlight that the silyl ether linkage in this compound would be readily cleaved under strong acidic conditions.

| Pathway | Conditions | Primary Products | Notes |

| Hydrolysis | Presence of water; acid or base catalysis | Triisopropylsilanol, Methanol | The most common degradation route for alkoxysilanes. The rate is reduced by the steric bulk of the isopropyl groups. |

| Thermolysis | High temperatures (in an inert atmosphere) | Complex mixture of smaller organosilanes, siloxanes, and hydrocarbons (e.g., propene) | Requires significant energy input due to high bond strengths and overall molecular stability. globalgrowthinsights.com |

| Acid-catalyzed Cleavage | Strong acids (e.g., Trifluoroacetic Acid) | Triisopropylsilyl cation (or its derivatives), Methanol | The Si-O bond is labile in the presence of strong acids. nih.gov |

Potential Role in Redox Chemistry and Radical Reactions (generalizing from related organosilanes)

While this compound itself is not a classical reducing agent due to the absence of a hydridic Si-H bond, the broader class of organosilanes is deeply involved in redox and radical chemistry. organic-chemistry.orgontosight.ai Generalizing from these related compounds allows for the discussion of the potential, albeit limited, role of this compound in such processes.

In the context of radical reactions, organosilanes with Si-H bonds are excellent radical-based reducing agents. rsc.orgresearchgate.net They can trap radical intermediates by donating a hydrogen atom, a key step in many synthetic methodologies. researchgate.nete-bookshelf.de Triisopropylsilane, for example, is used to reduce alkyl halides to form carbon-centered radicals. ontosight.ai this compound would not be an effective hydrogen atom donor. However, the silicon center itself can be involved in radical processes. Silyl radicals (R₃Si•) are important intermediates in organic synthesis. e-bookshelf.de While typically generated from hydrosilanes, they can theoretically be formed from other precursors. The stability of a potential triisopropyl(methoxy)silyl radical would influence its ability to form and participate in subsequent reactions.

Furthermore, organosilanes are utilized in redox-initiated polymerization reactions. acs.orgsigmaaldrich.com For example, they can act as reducing agents in combination with an oxidizing agent (like an iodonium (B1229267) salt) to generate initiating radicals for free-radical polymerization under mild conditions. acs.org While hydrosilanes are often more efficient in these systems, the fundamental electronic properties of the silicon atom suggest that other organosilanes could potentially play a similar role, albeit with different efficacy.

| Compound Type | Key Structural Feature | Primary Role in Redox/Radical Chemistry | Example Reaction |

| Hydrosilanes (e.g., Triisopropylsilane) | Si-H bond | Hydride donor (ionic); Hydrogen atom donor (radical) | Reduction of carbonyls; Radical-based reduction of alkyl halides. ontosight.aisigmaaldrich.com |

| Allylsilanes | Allyl group | Precursor to radical cations via Single Electron Transfer (SET) | Photoredox-catalyzed C-C bond formation. rsc.org |

| Alkoxysilanes (e.g., this compound) | Si-O-C bond | Generally inert as a primary reductant; Potential for SET under forcing conditions. | Not a typical participant; may undergo SET with strong redox agents. nih.govacs.org |

Applications of Triisopropylmethoxysilane in Organic Synthesis

Triisopropylmethoxysilane, a member of the organosilicon compound family, serves as a versatile reagent in modern organic synthesis. Its utility stems primarily from the sterically demanding triisopropylsilyl (TIPS) group, which imparts unique selectivity and stability in various chemical transformations. This article explores the applications of this compound, focusing on its role as a silylating agent for the protection of functional groups and its utilization in the synthesis of complex molecules.

Applications of Triisopropylmethoxysilane in Materials Science and Engineering

Role in Polymer Chemistry and Polymer Modification

Triisopropylmethoxysilane, an organofunctional alkoxysilane, serves as a versatile building block in polymer science. Its unique structure, featuring three bulky isopropyl groups and a reactive methoxy (B1213986) group attached to a central silicon atom, allows for the strategic modification of polymer systems. The methoxy group provides a reactive site for hydrolysis and condensation reactions, while the sterically hindering isopropyl groups influence reactivity and the final properties of the modified material.

Cross-linking involves the formation of covalent bonds between polymer chains, transforming linear polymers into a three-dimensional network. specialchem.com This process significantly enhances material properties such as mechanical strength, thermal stability, and chemical resistance. specialchem.comhengdasilane.com Silanes, particularly alkoxysilanes like this compound, are utilized as cross-linking agents in a variety of polymer systems, including plastics, rubbers, coatings, and adhesives. hengdasilane.com

The cross-linking mechanism for an alkoxysilane proceeds in a series of steps. First, the alkoxy group (in this case, methoxy) undergoes hydrolysis in the presence of moisture to form a reactive silanol (B1196071) (Si-OH) group. sinosil.com These silanol groups can then condense with each other to form stable siloxane (Si-O-Si) bonds, creating a durable cross-linked network between polymer chains. sinosil.com This Si-O-Si linkage provides excellent resistance to weather, UV radiation, temperature fluctuations, and chemicals. sinosil.com

When used as a monomer, this compound can be incorporated into the polymer backbone during polymerization. For example, it can be copolymerized with other vinyl monomers via free-radical polymerization. researchgate.net The resulting copolymer contains pendant triisopropylsilyl groups, which can then undergo the hydrolysis and condensation reactions described above to create a cross-linked structure. researchgate.net The degree of cross-linking, and thus the final material properties, can be controlled by the concentration of the silane (B1218182) monomer in the initial reaction mixture. sigmaaldrich.com

The introduction of an alkoxysilane like this compound into a polymerization system can significantly influence the reaction kinetics and mechanism. The polymerization of alkoxysilanes is a complex process controlled by numerous factors. mdpi.com

Primary factors that govern the kinetics of alkoxysilane polymerization include the type of catalyst used, the water-to-silane ratio, the pH of the medium, and the nature of the organofunctional groups on the silane. mdpi.com For instance, in acidic conditions, the hydrolysis step is very fast while the condensation step is slow. mdpi.com Conversely, in alkaline conditions, hydrolysis is slow and condensation is fast. mdpi.com The bulky isopropyl groups on this compound create steric hindrance around the silicon atom. This crowding can decrease the rate of hydrolysis compared to less hindered alkoxysilanes, as the reaction proceeds through a transition state that is sensitive to steric bulk. mdpi.com

Table 1: Factors Influencing the Polymerization Kinetics of Alkoxysilanes

| Factor | Influence on Polymerization Kinetics | Citation |

| pH | In acidic media, hydrolysis is fast and condensation is slow. In alkaline media, hydrolysis is slow and condensation is fast. | mdpi.com |

| Catalyst | Acid or base catalysts are typically used to control the rates of hydrolysis and condensation reactions. | mdpi.com |

| Water/Silane Ratio | The stoichiometric amount of water is required for complete hydrolysis; excess water can affect reaction rates and network structure. | mdpi.com |

| Organo-functional Group | The size and electronic nature of the organic group (e.g., triisopropyl) affect steric hindrance and the stability of reaction intermediates. | mdpi.com |

| Temperature | Higher temperatures generally increase the rates of both hydrolysis and condensation reactions. | mdpi.com |

| Solvent | The polarity and type of solvent can influence the solubility of reactants and the reaction pathway. | mdpi.com |

The incorporation of this compound can fundamentally alter the architecture and, consequently, the macroscopic properties of polymers. By acting as a cross-linking agent or a monomer in multivinyl systems, it facilitates the creation of complex polymer architectures, including branched, cyclized, and network structures. cardiff.ac.uk The ability to control the degree of cross-linking allows for the fine-tuning of polymer properties to meet the demands of specific applications. specialchem.com

One of the primary effects of cross-linking is a significant improvement in the mechanical and thermal properties of the polymer. specialchem.com The covalent siloxane bonds are stronger than the van der Waals forces that hold linear polymer chains together, resulting in materials with higher tensile strength, modulus, and thermal stability. specialchem.com Furthermore, the introduction of the bulky and hydrophobic triisopropyl groups can increase the hydrophobicity of a material's surface. nbinno.com This is a desirable property for applications requiring water repellency or reduced surface energy.

The modification of polymer architecture also influences solubility. While linear polymers are often soluble in appropriate solvents, the formation of a three-dimensional cross-linked network renders the polymer insoluble. sigmaaldrich.com Instead, it may swell in the presence of a solvent. The degree of swelling is inversely related to the cross-link density. sigmaaldrich.com This principle is fundamental to the creation of materials like hydrogels. sigmaaldrich.com The manipulation of polymer architecture through the controlled polymerization of multifunctional monomers like this compound provides a powerful route to enhance material performance for a range of applications. cardiff.ac.uk

Advanced Applications in Coatings and Adhesives

In the field of coatings and adhesives, organofunctional silanes are critical additives for enhancing performance, particularly adhesion and durability. hengdasilane.comadvpolymer.com this compound, with its dual functionality, can act as an effective adhesion promoter at the interface between an organic polymer (the coating or adhesive) and an inorganic substrate (such as glass, metal, or mineral fillers). onlytrainings.com

The mechanism of adhesion promotion involves the silane acting as a molecular bridge. The hydrolyzable methoxy group reacts with hydroxyl groups on the inorganic substrate surface, forming strong, covalent oxane bonds (e.g., Si-O-Metal). Simultaneously, the organofunctional part of the silane (the triisopropyl group) interacts and entangles with the polymer matrix of the coating or adhesive. onlytrainings.com This creates a durable link across the interface, which is a primary cause of adhesion loss, especially under wet conditions. onlytrainings.com

Silanes can be applied in two primary ways: as a primer directly onto the substrate before the coating is applied, or as an additive mixed directly into the coating formulation. onlytrainings.com When used as a primer, a dilute solution of the silane is applied to the surface. onlytrainings.com As an additive, the silane is typically added at levels of 0.5–5% to the coating system. onlytrainings.com The presence of bulky alkyl groups, such as the isopropyl groups in this compound, can enhance the hydrophobicity of the coating, providing improved surface protection and durability. nbinno.com This makes it valuable for creating high-performance, weather-resistant coatings and robust adhesives with improved chemical resistance. nbinno.comzmsilane.com

Theoretical and Computational Studies of Triisopropylmethoxysilane

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model various molecular properties. oxfordreference.comnovapublishers.com Methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock) are central to these investigations, providing a detailed understanding of molecular behavior from first principles. novapublishers.comwikipedia.orgmdpi.comaps.orgpku.edu.cn

The electronic structure of a molecule dictates its fundamental chemical and physical properties. While specific, in-depth studies on the electronic structure of triisopropylmethoxysilane are not extensively documented in publicly available literature, computational methods can provide valuable predictions. Using computational software, various electronic properties can be calculated.

Table 1: Computed Electronic Properties of this compound

| Property | Value | Source |

|---|---|---|

| Exact Mass | 188.159641919 Da | PubChem nih.gov |

| Monoisotopic Mass | 188.159641919 Da | PubChem nih.gov |

This table presents electronically derived properties computed through theoretical models.

Orbital interactions, such as the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical for understanding the molecule's reactivity. In this compound, the HOMO is likely to be localized around the oxygen atom due to its lone pairs, while the LUMO may be associated with the silicon atom, making it susceptible to nucleophilic attack.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. oxfordreference.comnobelprize.orgyoutube.com For this compound, the primary focus of conformational analysis is the rotation around the Si-C and C-O bonds. The bulky triisopropyl groups impose significant steric hindrance, which plays a crucial role in determining the most stable conformation. oxfordreference.com

Computational modeling can predict the relative energies of these different conformers, identifying the global minimum energy structure. This is crucial for understanding its reactivity, as the accessibility of the silicon center is highly dependent on the conformation.

Theoretical methods are invaluable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. nih.gov For this compound, a key reaction is hydrolysis, a fundamental process in sol-gel chemistry and materials science. nih.govunm.edu

Computational studies on the hydrolysis of alkoxysilanes have shown that the mechanism can proceed via either an SN1-Si or SN2-Si pathway, depending on the reaction conditions, such as pH. nih.gov

Acid-catalyzed mechanism: This typically involves protonation of the methoxy (B1213986) group, making it a better leaving group, followed by the attack of water.

Base-catalyzed mechanism: This involves the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom.

For this compound, the significant steric bulk of the three isopropyl groups would likely disfavor an SN2-type mechanism that requires backside attack. Computational analysis can calculate the activation energies for different proposed pathways, providing evidence for the most likely mechanism. mdpi.com Transition state theory allows for the calculation of reaction rates from the properties of the transition state structure. iastate.edu

A comprehensive computational study on the exchange reaction of trialkoxysilanes has provided insights into the mechanism and the factors influencing the reaction rate, which are applicable to this compound. nih.govresearchgate.net

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. These predictions include:

NMR Chemical Shifts: Theoretical calculations can predict the 1H, 13C, and 29Si NMR chemical shifts.

Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule.

Electronic Transitions: UV-Vis spectra can be predicted by calculating the energies of electronic transitions.

While specific predicted spectra for this compound are not widely published, such calculations are a standard feature of many quantum chemistry software packages.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.comfrontiersin.org These simulations can provide detailed information about the intermolecular interactions between this compound molecules in the liquid phase or in solution.

MD simulations can be used to calculate bulk properties such as density and viscosity, as well as to understand how molecules pack together and interact with each other or with solvent molecules. For this compound, MD simulations could reveal the nature of the van der Waals interactions between the bulky alkyl groups and how the polar Si-O-C part of the molecule interacts with its neighbors. Such simulations are particularly useful for understanding the behavior of the compound in condensed phases, which is crucial for many of its applications.

Quantitative Structure-Reactivity Relationships (QSAR) and Predictive Models

Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that relate the chemical structure of a compound to its reactivity or other properties. These models are built by finding a mathematical relationship between calculated molecular descriptors (such as electronic, steric, or hydrophobic parameters) and an observed property.

While no specific QSAR models for this compound were found in the available literature, the development of such models would be a valuable tool. For example, a QSAR model could be developed to predict the hydrolysis rates of a series of alkoxysilanes based on their structural features. The steric and electronic parameters of this compound, derived from computational calculations, could be used as inputs for such a model to predict its reactivity relative to other silanes. The development of predictive QSAR models relies on having a diverse set of experimental data for training and testing the model. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques for Triisopropylmethoxysilane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of Triisopropylmethoxysilane, offering detailed information about the connectivity and environment of its constituent atoms.

¹H, ¹³C, and ²⁹Si NMR for Structural Elucidation

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR, are fundamental for confirming the identity and structure of this compound. rsc.orgrsc.org

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For this compound, specific chemical shifts and coupling patterns are expected for the methoxy (B1213986) and isopropyl protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Distinct signals will correspond to the methoxy carbon and the carbons of the isopropyl groups. rsc.org

²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR is particularly informative. huji.ac.il It provides a direct probe into the silicon atom's chemical environment. The chemical shift in the ²⁹Si NMR spectrum is highly sensitive to the substituents attached to the silicon atom. huji.ac.ilresearchgate.net For this compound, a characteristic signal is expected in a specific region of the spectrum, confirming the presence of the silicon-oxygen bond and the three isopropyl groups. rsc.org

| Nucleus | Expected Chemical Shift (ppm) Range | Key Structural Information |

| ¹H | 0.9 - 1.2 (isopropyl CH₃), 3.5 - 3.7 (methoxy OCH₃), 1.0 - 1.3 (isopropyl CH) | Confirms the presence and ratio of isopropyl and methoxy protons. |

| ¹³C | 18 - 19 (isopropyl CH₃), 11 - 12 (isopropyl CH), 50 - 52 (methoxy OCH₃) | Differentiates between the carbon atoms of the isopropyl and methoxy groups. rsc.org |

| ²⁹Si | Varies depending on reference and solvent | Provides direct evidence of the silicon environment and its bonding to oxygen and carbon. huji.ac.il |

Multi-dimensional NMR Techniques for Complex Systems

For more complex systems or mixtures containing this compound, multi-dimensional NMR techniques are invaluable. bitesizebio.comwikipedia.org These experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between different nuclei.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would map the coupling between protons, for instance, showing the correlation between the CH and CH₃ protons within the isopropyl groups.

HSQC (¹H-¹³C or ¹H-²⁹Si Heteronuclear Single Quantum Coherence): An HSQC experiment can directly link protons to the carbons or silicon atom to which they are attached. wikipedia.org This is instrumental in assigning the ¹H and ¹³C or ²⁹Si signals unequivocally.

These advanced techniques provide a deeper understanding of the molecular structure and can help in identifying impurities or degradation products in a sample. bitesizebio.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com The resulting spectra serve as a unique "fingerprint" for this compound, allowing for its identification and the study of its molecular structure. researchgate.netjkps.or.kr

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational transitions. mt.com Key characteristic absorption bands for this compound would include:

C-H stretching vibrations of the isopropyl and methoxy groups.

Si-O-C stretching vibrations.

Si-C stretching vibrations.

Various bending vibrations.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. mt.com It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. For this compound, Raman spectroscopy can be particularly useful for observing the Si-C and Si-O skeletal vibrations. jkps.or.kr

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, as some vibrational modes may be more active in one technique than the other. mt.comamericanpharmaceuticalreview.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H Stretch | 2850 - 3000 | IR, Raman |

| Si-O-C Stretch | 1050 - 1150 | IR |

| Si-C Stretch | 600 - 800 | IR, Raman |

| CH₃/CH Bending | 1350 - 1470 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. wikipedia.orgmsu.edu When a molecule is introduced into the mass spectrometer, it is ionized, often leading to the formation of a molecular ion. This ion can then fragment into smaller, charged species.

The fragmentation pattern is highly characteristic of the molecule's structure. wikipedia.org For this compound, common fragmentation pathways would likely involve the loss of:

A methoxy group (-OCH₃)

An isopropyl group (-CH(CH₃)₂)

Smaller neutral fragments

By analyzing the mass-to-charge ratio (m/z) of the molecular ion and the various fragment ions, the molecular weight can be confirmed, and the structural arrangement of the atoms can be deduced. msu.edunih.gov

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | ~188.16 |

| [M - OCH₃]⁺ | Loss of a methoxy group | ~157.12 |

| [M - CH(CH₃)₂]⁺ | Loss of an isopropyl group | ~145.12 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts. dss.go.thresearchgate.net

Gas Chromatography (GC)

Gas chromatography (GC) is a premier technique for the analysis of volatile compounds like this compound. chromatographyonline.com In GC, the sample is vaporized and injected into a column. An inert carrier gas moves the vapor through the column, which contains a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. dss.go.th GC can be coupled with mass spectrometry (GC-MS) to provide both separation and definitive identification of the components in a sample. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a cornerstone technique for the analysis of this compound, primarily to determine its purity, quantify impurities, and monitor its stability or reaction kinetics. Given that many alkoxysilanes are sensitive to hydrolysis, HPLC methods must be carefully developed to prevent on-column reactions. chromatographyonline.comchromatographyonline.com Reversed-phase HPLC is the most common modality for this class of compounds.

Detailed Research Findings: The analysis of this compound and related silyl (B83357) ethers or silanes by HPLC typically involves a non-aqueous or a carefully controlled aqueous-organic mobile phase to maintain the integrity of the analyte. The bulky triisopropyl groups create a nonpolar character, making it well-suited for separation on hydrophobic stationary phases like C18 or C8. Detection is usually accomplished with a UV detector, although the chromophore in this compound is weak. For more sensitive analysis or for identifying unknown impurities, mass spectrometry (LC-MS) is an invaluable tool. In research settings, HPLC is used to confirm the purity of newly synthesized triisopropylsilyl-protected compounds or to analyze the products of reactions where this compound is a reactant or its corresponding silyl group is used as a protecting group. sci-hub.seprinceton.eduacs.org For instance, studies involving peptide synthesis often use triisopropylsilane (B1312306) as a scavenger, and HPLC is employed to purify and analyze the final peptide product. sci-hub.seresearchgate.net While a specific standardized method for this compound is not universally published, a typical analytical approach can be constructed based on methods for analogous compounds. acs.orgorgsyn.org

Interactive Data Table: Representative HPLC Parameters for Alkoxysilane Analysis

| Parameter | Value/Description | Purpose |

| Instrument | HPLC System with UV or Mass Spec Detector | Separation and detection of the analyte and impurities. |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. The long carbon chains of the C18 phase interact well with the nonpolar triisopropyl groups. |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (often with 0.1% Trifluoroacetic Acid, TFA) | Elutes the compound from the column. TFA is used to improve peak shape and protonate silanols. sci-hub.se |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Column Temp. | 30 - 40 °C | Optimizes separation efficiency and reduces viscosity of the mobile phase. |

| Detection | UV at ~210 nm or Mass Spectrometry (MS) | UV detection is possible but may have low sensitivity. MS provides mass information for definitive identification. |

| Injection Vol. | 5 - 20 µL | The amount of sample introduced into the system for analysis. |

X-ray Crystallography (for solid derivatives or related complexes)

Detailed Research Findings: The utility of X-ray crystallography is demonstrated in studies of complex molecules where a triisopropylsilyl (TIPS) group, derived from a reagent like this compound, is incorporated. unimelb.edu.auresearchgate.net The analysis of such derivatives reveals how the steric bulk of the three isopropyl groups influences the molecular packing in the crystal lattice and the conformation of the molecule itself. For example, the crystal structure of a gallium fluoride (B91410) complex was successfully determined, showing the coordination environment influenced by a TIPS-containing ligand. unimelb.edu.au Similarly, the structures of various organic molecules containing the TIPS moiety have been resolved, providing critical insights into their stereochemistry and intermolecular interactions. researchgate.netmdpi.com This information is vital in fields like materials science and drug design, where molecular shape and packing are paramount. nih.gov The process involves growing a high-quality single crystal of the derivative, mounting it in an X-ray diffractometer, and collecting diffraction data to solve and refine the structure. wikipedia.org

Interactive Data Table: Example Crystallographic Data for a Triisopropylsilyl (TIPS) Derivative Note: This table presents typical data for a hypothetical solid organic derivative containing a TIPS group, as direct crystallographic data for this compound is not applicable.

| Parameter | Example Value | Description |

| Chemical Formula | C₂₀H₃₅NSi | Represents the elemental composition of the molecule in the crystal. |

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10.125 | Length of the 'a' axis of the unit cell. |

| b (Å) | 16.453 | Length of the 'b' axis of the unit cell. |

| c (Å) | 12.876 | Length of the 'c' axis of the unit cell. |

| β (°) ** | 98.54 | The angle of the 'beta' axis in a monoclinic system. |

| Volume (ų) ** | 2120.5 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Advanced Surface Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM)) for Material Applications

When this compound is used to modify material surfaces—for instance, to create hydrophobic coatings or to act as a coupling agent—its efficacy is determined by the structure and composition of the resulting thin film. Advanced techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are critical for this characterization. nih.govubc.ca

X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique that provides quantitative elemental and chemical state information from the top 1-10 nanometers of a material. wikipedia.orgthermofisher.com By irradiating a surface with X-rays and analyzing the kinetic energy of emitted photoelectrons, XPS can confirm the successful grafting of the silane (B1218182) onto a substrate. researchgate.net It can identify the presence of silicon, carbon, and oxygen and, more importantly, distinguish between different chemical states, such as the Si-O bonds of the siloxane network versus the Si-C bonds of the isopropyl groups. researchgate.net This allows for the detailed study of the hydrolysis and condensation reactions of this compound on a surface. strath.ac.uk

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical map of a surface with nanoscale resolution. surfacesciencewestern.com It is used to visualize the morphology of the silane layer, revealing whether it forms a smooth, uniform monolayer or aggregates into island-like structures. nih.govstrath.ac.uk By comparing the surface roughness before and after silanization, one can quantify the change in surface texture. researchgate.net Phase imaging in AFM can further distinguish between areas of different material properties, helping to identify the distribution of the silane coating. surfacesciencewestern.com

Detailed Research Findings: Research on various silane coupling agents, including structurally related alkoxysilanes, has extensively used XPS and AFM to characterize the resulting films on substrates like silicon wafers, glass, and metals. nih.govubc.castrath.ac.uk XPS data consistently confirms the presence of a siloxane layer after treatment, with high-resolution scans of the Si 2p, O 1s, and C 1s peaks providing insight into the chemical bonding. researchgate.netstrath.ac.uk AFM studies often reveal that the deposition conditions (e.g., concentration, temperature, humidity) significantly impact the film's morphology. For instance, under certain conditions, silanes can polymerize in solution before depositing, leading to nodular or aggregated structures on the surface with increased roughness, rather than a smooth monolayer. nih.govstrath.ac.uk

Interactive Data Table: Illustrative XPS and AFM Data for a Silanized Surface

| Technique | Parameter | Untreated Substrate | Substrate after this compound Treatment |

| XPS | Atomic % of Silicon (Si) | < 1% (adventitious) | 15 - 25% |

| XPS | Atomic % of Carbon (C) | ~10% (adventitious) | 50 - 60% |

| XPS | Si 2p Binding Energy (eV) | N/A | ~102.5 eV (indicative of Si-O-Si network) |

| AFM | RMS Roughness (Rq) | 0.2 - 0.5 nm | 0.8 - 2.0 nm |

| AFM | Surface Morphology | Atomically smooth or with native oxide features | May show uniform coverage or distinct island-like features |

Emerging Research Directions and Future Perspectives

Development of Novel Synthesis Methodologies for Triisopropylmethoxysilane

While established methods for synthesizing this compound exist, ongoing research focuses on developing more efficient, environmentally friendly, and cost-effective routes. Traditional synthesis often involves the reaction of triisopropylsilane (B1312306) with methanol (B129727) in the presence of a catalyst. Another approach involves the reaction of triisopropylsilyl chloride with methanol. chemicalbook.com A key area of research is the development of novel catalysts that can improve reaction rates and yields while minimizing byproducts.

Recent innovations in chemical synthesis are paving the way for new methodologies. For instance, a patented method describes a green and highly efficient synthesis of ether compounds, including silane (B1218182) ethers, using a reduction-coupling-ether formation reaction in the absence of a solvent. google.com This approach, which utilizes a monovalent silver salt catalyst, offers advantages such as low catalyst consumption, high conversion rates, and simplified purification processes. google.com While this specific patent focuses on a broad class of ethers, the principles could be adapted for the synthesis of this compound.

Furthermore, research into soft-chemical routes for producing nanocrystalline materials at lower temperatures could inspire new synthesis strategies. researchgate.net The development of solid-phase synthesis techniques, which simplify the removal of reagents and byproducts, also presents a potential avenue for innovation in this compound production. researchgate.net

Exploration of Expanded Catalytic Applications in Organic Transformations

This compound and related silanes are valuable reagents in a variety of organic transformations, often acting as reducing agents. Their bulky isopropyl groups provide steric hindrance that can lead to high selectivity in reactions. acs.org The exploration of their catalytic applications continues to be an active area of research.

One significant application is in hydrosilylation reactions, a versatile method for forming carbon-silicon bonds. researchgate.net Research has shown that the choice of silane, including those with varying steric bulk like triisopropylsilane, can be tuned to maximize yield and enantioselectivity in metal-catalyzed reductions. acs.org For example, in the asymmetric hydrosilylation of ketones catalyzed by rhodium complexes, the nature of the silane is a critical parameter. acs.org

Recent studies have highlighted the use of triisopropylsilane in the selective reduction of C-arylglucosides to β-C-arylglucosides, a crucial step in the synthesis of a class of diabetes drugs. princeton.eduresearchgate.net The use of triisopropylsilane in this reduction offers higher selectivity compared to other silanes like triethylsilane. princeton.edu Additionally, triisopropylsilane has been employed in the reduction of amides to their corresponding amines in the presence of transition-metal catalysts and for the synthesis of 4-pyrrole phenylacyl peptides. sigmaaldrich.com

The development of new catalytic systems, including those based on non-precious metals, is a key trend. researchgate.net The use of deep eutectic solvents (DESs) as sustainable reaction media is also being explored for transition-metal-catalyzed organic processes, which could expand the applications of silanes like this compound. mdpi.com

Integration into Next-Generation Functional Materials and Nanotechnology

The unique properties of this compound, such as its stability and hydrophobicity, make it a candidate for integration into advanced functional materials and nanotechnology. zmsilane.com Its role as a cross-linking agent and its resistance to moisture are particularly valuable in materials science. dakenchem.com

In the field of nanotechnology, surface modification of nanoparticles is crucial for their application. For instance, the functionalization of gold nanoparticles with ligands is a key step in creating materials for bioimaging and drug delivery. nih.gov While direct use of this compound in this context is not extensively documented, related silanes are used to create protective and functional coatings. The principles of silanization are central to modifying the surfaces of materials like silicon nitride nanopores, where peptide coatings can be anchored to improve durability and functionality for single-molecule detection. acs.org

Dendrimers, which are highly branched and monodisperse macromolecules, represent another class of advanced materials where silanes play a role. Triisopropylsilane (TIPS) has been used as a protecting group for alkynes during the synthesis of polyphenylene dendrimers via Diels-Alder cycloadditions. mdpi.com This strategy minimizes the formation of byproducts and allows for the creation of larger, well-defined dendrimers with potential applications in optics and electronics. mdpi.com

Furthermore, triisopropylsilane is used in the formulation of antifouling coatings for marine applications. These coatings, which prevent the growth of marine organisms, are designed to be durable and environmentally friendly. dakenchem.com

Advanced Applications in Bio-Related Fields and Drug Delivery Systems

Triisopropylsilane and its derivatives are increasingly finding applications in the biomedical field, particularly in peptide synthesis and the development of drug delivery systems. In solid-phase peptide synthesis (SPPS), triisopropylsilane is widely used as a cation scavenger during the cleavage of protecting groups from amino acid side chains. nih.govnih.govmdpi.com It effectively traps carbocations generated during the removal of acid-labile protecting groups, thus preventing side reactions. nih.gov

Interestingly, research has shown that triisopropylsilane can also act as a reducing agent to facilitate the removal of certain sulfur-protecting groups from cysteine residues, a function that has been largely overlooked. nih.govnih.gov This dual role as both a scavenger and a deprotection agent opens up possibilities for new orthogonal deprotection strategies in peptide synthesis. nih.govnih.gov

In the realm of drug delivery, nanotechnology plays a pivotal role. The development of multifunctional nanoparticles that can carry therapeutic agents to specific targets is a major area of research. unipd.it While this compound itself is not the primary component of these systems, the chemical principles it represents, such as the use of silanes for surface modification and protection, are integral. For example, in the synthesis of peptide-drug conjugates and the creation of nanoparticle-based delivery systems, triisopropylsilane is often used in the deprotection steps. unipd.ituminho.ptmdpi.comresearchgate.net The biocompatibility and low toxicity of certain silane-based materials also make them attractive for these applications. zmsilane.com

Computational Design and Machine Learning Approaches for Optimized Reactivity and Selectivity

The integration of computational design and machine learning (ML) is revolutionizing chemical research by enabling the prediction and optimization of reaction outcomes. sintef.notrimble.com These approaches are being applied to understand and enhance the reactivity and selectivity of compounds like this compound.

Computational methods, such as Density Functional Theory (DFT), are used to study reaction mechanisms and predict the properties of molecules. acs.org For instance, DFT calculations can help in understanding the conformational properties of catalysts and how they interact with reagents like triisopropylsilane. This knowledge is crucial for designing more efficient and selective catalytic systems.

Machine learning algorithms are being developed to predict chemical reactivity based on large datasets of experimental results. nih.govmdpi.com These models can identify patterns and relationships that are not immediately obvious to human researchers, leading to the discovery of new reactions and the optimization of existing ones. arxiv.org For example, ML models can be trained to predict the yield of a reaction based on the starting materials, catalyst, solvent, and reaction conditions. This predictive power can significantly accelerate the process of reaction development and optimization. nih.gov

While specific ML models for this compound are not yet widely reported, the general trend in chemistry is towards the increasing use of these data-driven approaches. core.ac.ukescholarship.org The development of theory-infused neural networks (TinNets) that combine deep learning with established chemical theories, such as the d-band theory of chemisorption, offers a path towards more interpretable and generalizable models for predicting reactivity on catalyst surfaces. arxiv.org

Sustainable and Environmentally Benign Chemical Processes Utilizing this compound

There is a growing emphasis on developing sustainable and environmentally friendly chemical processes, often referred to as "green chemistry". rsc.orgresearchgate.net this compound and other silanes are being explored for their potential to contribute to this goal. One of the key advantages of some silane-based reagents is their lower toxicity compared to traditional reducing agents. zmsilane.com

The use of triisopropylsilane in processes that minimize waste and avoid the use of hazardous solvents is a key research direction. For example, a patented method for synthesizing ethers utilizes a solvent-free process, which significantly reduces the environmental impact. google.com The development of catalytic systems that can be recycled and reused is another important aspect of sustainable chemistry. mdpi.com

The development of purification methods that are more environmentally friendly is also a relevant area. For instance, the use of solid-phase materials for purifying radiopharmaceuticals avoids the need for organic solvents, reducing potential health hazards and environmental pollution. acs.org While not a direct application of this compound, this highlights the broader trend towards greener chemical processes that the use of silanes can support.

Multiscale Modeling and Experimental Validation for Complex Systems

Multiscale modeling integrates different computational techniques to simulate a system at various levels of detail. pitt.edu For example, quantum mechanical calculations can be used to study the electronic structure and reactivity of this compound at the atomic level. This information can then be used to parameterize classical molecular dynamics simulations to study the behavior of larger systems, such as the interaction of the silane with a catalyst surface or its diffusion within a polymer matrix. ub.edu

These computational models must be validated by experimental data. Techniques such as spectroscopy, chromatography, and microscopy are used to characterize the structure and properties of the materials and to monitor the progress of reactions. princeton.edu The combination of modeling and experiment provides a powerful tool for understanding complex phenomena and for designing new materials and processes with desired properties.

For instance, in the development of drug delivery systems, multiscale modeling can be used to simulate the encapsulation of a drug molecule and its release from a nanoparticle carrier. pitt.edu Experimental studies would then be conducted to synthesize and test the nanoparticles, and the results would be used to refine the computational model. This iterative process of modeling and validation is essential for advancing our understanding and application of complex chemical systems involving compounds like this compound.

Q & A

Q. What are the standard synthetic protocols for triisopropylmethoxysilane in laboratory settings?

- Methodological Answer: this compound is typically synthesized via alcoholysis or condensation reactions. A common approach involves reacting silicon tetrachloride with isopropyl alcohol under anhydrous conditions, followed by methoxylation. Key steps include:

- Using inert atmospheres (e.g., nitrogen or argon) to prevent moisture-induced side reactions .

- Employing triethylamine as a proton scavenger to neutralize HCl byproducts .

- Purification via fractional distillation under reduced pressure to isolate the product.

Reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE):

- Wear nitrile gloves, chemical-resistant lab coats, and EN 166-compliant safety goggles to prevent skin/eye contact .

- Use NIOSH-approved respirators (e.g., P95) in poorly ventilated areas .

- Storage:

- Store in airtight containers under inert gas (argon) at temperatures <25°C to prevent hydrolysis .

- Avoid proximity to strong acids/bases due to incompatibility risks .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm molecular structure and substituent arrangement .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies Si-O-C (≈1080 cm⁻¹) and Si-CH(CH₃)₂ (≈1250 cm⁻¹) bonds .

- Gas Chromatography-Mass Spectrometry (GC-MS): Validates purity and detects volatile byproducts .

Advanced Research Questions

Q. How can reaction kinetics be optimized to enhance this compound yield?

- Methodological Answer:

- Solvent Selection: Tetrahydrofuran (THF) or toluene improves reactant solubility and reduces side reactions .

- Catalyst Screening: Test Lewis acids (e.g., FeCl₃) to accelerate methoxylation while minimizing steric hindrance from isopropyl groups .

- Temperature Control: Gradual heating (40–60°C) balances reaction rate and thermal stability .

Q. What mechanistic insights explain this compound’s behavior in sol-gel processes?

- Methodological Answer:

- Hydrolysis Mechanism: The methoxy group undergoes nucleophilic attack by water, forming silanol intermediates. Steric bulk from isopropyl groups slows hydrolysis compared to smaller alkyl silanes (e.g., trimethoxysilanes) .

- Condensation Pathways: Silanol intermediates condense via Si-O-Si linkages, influenced by pH. Acidic conditions favor linear chains, while basic conditions promote branched networks .

Q. How do steric effects from isopropyl substituents impact this compound’s reactivity?

- Methodological Answer:

- Steric Hindrance Analysis:

- Compare reaction rates with less hindered analogs (e.g., trimethylmethoxysilane) using kinetic studies .

- Computational modeling (e.g., DFT) quantifies steric energy barriers to nucleophilic attack .

- Experimental Validation:

- Use X-ray crystallography (if crystalline derivatives are synthesized) to measure bond angles/distances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.